N-[(4-fluorophenyl)methyl]-2-(2-phenylacetyl)benzamide
Description
N-[(4-Fluorophenyl)methyl]-2-(2-phenylacetyl)benzamide is a benzamide derivative featuring a 4-fluorobenzyl group attached to the nitrogen atom and a phenylacetyl substituent at the 2-position of the benzamide core.
Key spectral characteristics inferred from similar compounds include:
- IR Spectroscopy: A strong C=O stretch (~1660–1680 cm⁻¹) for the benzamide and phenylacetyl groups, and absence of S-H bands (~2500–2600 cm⁻¹), confirming the absence of thiol tautomers .
- NMR: Distinct aromatic proton environments for fluorophenyl and benzamide moieties, with splitting patterns influenced by fluorine’s electron-withdrawing effects .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-phenylacetyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO2/c23-18-12-10-17(11-13-18)15-24-22(26)20-9-5-4-8-19(20)21(25)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBSSVSXGBSQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-(2-phenylacetyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to form the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-(2-phenylacetyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-(2-phenylacetyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(2-phenylacetyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzamide core can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and spectral data between the target compound and related benzamide derivatives:
Key Observations :
- Ketone vs. Sulfur Bridges : The phenylacetyl group in the target compound introduces a ketone, while sulfanyl or sulfonamide substituents (e.g., ) increase hydrophobicity and may influence membrane permeability.
- Crystallography : Fluorinated benzamides like N-(2,4-difluorophenyl)-2-fluorobenzamide exhibit planar aromatic rings with intermolecular hydrogen bonding (N-H···O=C), which stabilizes crystal packing .
Biological Activity
The compound N-[(4-fluorophenyl)methyl]-2-(2-phenylacetyl)benzamide is a benzamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 295.34 g/mol. The presence of the fluorophenyl and phenylacetyl groups contributes to its unique chemical properties, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit certain enzymes, thereby altering biochemical pathways that are critical in disease processes.
- Receptor Modulation : The compound could modulate receptor activity, impacting cellular responses related to pain, inflammation, or cancer progression.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, a study demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 12 | Cell cycle arrest |
| SKM-1 (Myelodysplastic) | 10 | Histone acetylation increase |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have indicated that the compound reduces pro-inflammatory cytokines and mediators, suggesting a potential role in treating inflammatory diseases.
Case Studies
- In Vivo Studies : In a mouse xenograft model, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported an approximate 40% decrease in tumor volume after four weeks of treatment.
- Mechanistic Insights : A mechanistic study using Western blot analysis revealed that the compound upregulates p21 and downregulates cyclin D1, indicating its role in cell cycle regulation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : Rapid absorption post oral administration.
- Metabolism : Primarily hepatic metabolism with potential interactions with cytochrome P450 enzymes.
- Elimination : Renal excretion of metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
